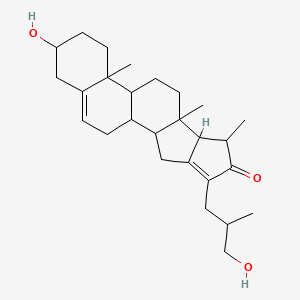
Fesogenin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fesogenin is a naturally occurring compound with the molecular formula C₂₇H₄₀O₃ and a molecular weight of 412.605 g/mol . It is known for its complex structure and significant biological activities, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fesogenin can be synthesized through several chemical routes. One common method involves the use of diosgenin as a starting material. The synthesis typically includes steps such as oxidation, reduction, and cyclization under controlled conditions. For instance, diosgenin can be oxidized to form a ketone intermediate, which is then reduced and cyclized to produce this compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale extraction from natural sources, such as certain species of yams. The extraction process includes solvent extraction, purification, and crystallization to obtain high-purity this compound. Industrial methods focus on optimizing yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Fesogenin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols.
Applications De Recherche Scientifique
Fesogenin has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various steroids and other complex molecules.
Biology: this compound is studied for its role in cell signaling and metabolism.
Medicine: Research has shown potential anticancer, anti-inflammatory, and antimicrobial properties.
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Mécanisme D'action
The mechanism of action of fesogenin involves its interaction with specific molecular targets and pathways. It can modulate enzyme activity, influence gene expression, and interact with cellular receptors. These interactions lead to various biological effects, such as inhibition of cancer cell proliferation or reduction of inflammation.
Comparaison Avec Des Composés Similaires
Fesogenin is often compared with other steroidal compounds such as diosgenin and cryptogenin. While all these compounds share a similar steroidal backbone, this compound is unique due to its specific functional groups and biological activities. Diosgenin, for example, is primarily used as a precursor in the synthesis of other steroids, while this compound has more diverse biological applications.
List of Similar Compounds
- Diosgenin
- Cryptogenin
- Sarsasapogenin
- Tigogenin
This compound stands out due to its unique combination of chemical properties and biological activities, making it a valuable compound in various fields of research.
Propriétés
Numéro CAS |
561-98-8 |
|---|---|
Formule moléculaire |
C27H40O3 |
Poids moléculaire |
412.6 g/mol |
Nom IUPAC |
16-hydroxy-5-(3-hydroxy-2-methylpropyl)-7,9,13-trimethylpentacyclo[10.8.0.02,9.04,8.013,18]icosa-4,18-dien-6-one |
InChI |
InChI=1S/C27H40O3/c1-15(14-28)11-21-20-13-23-19-6-5-17-12-18(29)7-9-26(17,3)22(19)8-10-27(23,4)24(20)16(2)25(21)30/h5,15-16,18-19,22-24,28-29H,6-14H2,1-4H3 |
Clé InChI |
CGZZUMJKIYSDPE-UHFFFAOYSA-N |
SMILES canonique |
CC1C2C(=C(C1=O)CC(C)CO)CC3C2(CCC4C3CC=C5C4(CCC(C5)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-(3-methyl-1,4-dioxodecahydropyrazino[1,2-a]indol-2(1H)-yl)-4-phenylbutanoate](/img/structure/B12008714.png)


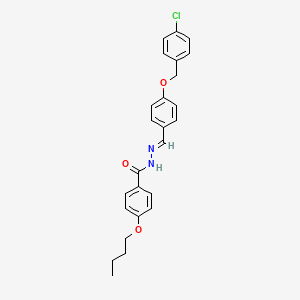


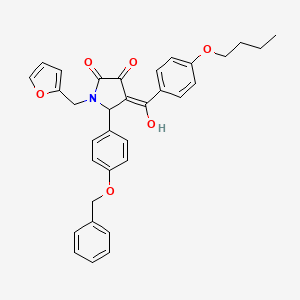
![10H-Phenothiazine, 10-[(4-methylphenyl)sulfonyl]-](/img/structure/B12008770.png)
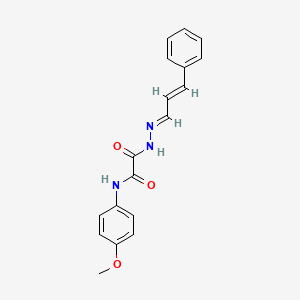
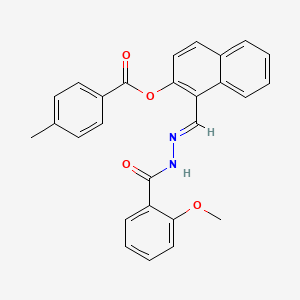
![Methyl 2-{3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-[3-methoxy-4-(pentyloxy)phenyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-YL}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12008777.png)
![N-(3,4-dimethylphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B12008780.png)
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(4-tert-butylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12008789.png)

